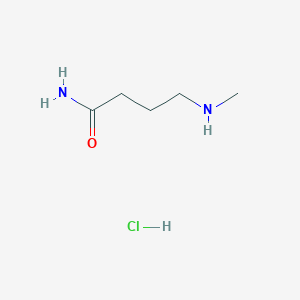

4-(Methylamino)butanamide hydrochloride

Description

4-(Methylamino)butanamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O. It is commonly used in various scientific research applications due to its unique properties and reactivity. This compound is often utilized in the synthesis of pharmaceuticals and other specialty chemicals.

Properties

IUPAC Name |

4-(methylamino)butanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-7-4-2-3-5(6)8;/h7H,2-4H2,1H3,(H2,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKORZPABHKXHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)butanamide hydrochloride typically involves the reaction of 4-(Methylamino)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

Starting Material: 4-(Methylamino)butanoic acid.

Reagent: Hydrochloric acid.

Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to prevent decomposition of the product.

Purification: The product is purified through recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 4-(Methylamino)butanamide hydrochloride involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness. Key steps include:

Raw Material Handling: Bulk handling of 4-(Methylamino)butanoic acid and hydrochloric acid.

Reaction Control: Automated control of reaction parameters such as temperature, pH, and reaction time.

Purification and Quality Control: Use of advanced purification techniques like chromatography and rigorous quality control measures to ensure product consistency.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)butanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids and amides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

4-(Methylamino)butanamide hydrochloride is widely used in scientific research, including:

Chemistry: As a building block in organic synthesis and the development of new chemical entities.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylamino)butanamide hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

4-(Dimethylamino)butanamide hydrochloride: Similar structure but with an additional methyl group on the nitrogen atom.

3-(Methylamino)propionic acid: Shorter carbon chain and different functional group positioning.

4-(Methylamino)butanoic acid: Precursor to 4-(Methylamino)butanamide hydrochloride.

Uniqueness

4-(Methylamino)butanamide hydrochloride is unique due to its specific reactivity and ability to form stable intermediates in various chemical reactions. Its versatility in synthetic applications and research makes it a valuable compound in multiple fields.

Biological Activity

4-(Methylamino)butanamide hydrochloride, also known as N-methyl-4-(methylamino)butanamide hydrochloride, is a chemical compound with notable biological activities primarily related to enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C₆H₁₅ClN₂O

- Molecular Weight : 166.65 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

The compound's amide functional group is crucial for its reactivity and biological interactions, influencing various metabolic pathways and signal transduction processes.

4-(Methylamino)butanamide hydrochloride exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to modulate the activity of specific enzymes, which can affect metabolic processes and signaling pathways. This interaction is significant in contexts like drug development and therapeutic applications.

- Receptor Interaction : It influences receptor signaling pathways, potentially impacting cellular responses to various stimuli.

Biological Activity Overview

The biological activities of 4-(methylamino)butanamide hydrochloride include:

- Anti-inflammatory Effects : Research indicates that similar compounds can suppress the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Properties : Studies have highlighted its potential as an antimicrobial agent, although specific data on this compound is limited compared to structurally similar compounds.

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of compounds structurally related to 4-(methylamino)butanamide hydrochloride:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| N-methyl-4-(methylamino)butanoic acid | C₆H₁₃N₂O₂ | Contains a carboxylic acid functional group | Potential anti-inflammatory effects |

| N-methyl-4-(methylamino)butanamine | C₆H₁₅N₂ | Lacks the amide functional group | Limited data on biological activity |

| 4-(Methylamino)butanoic acid hydrochloride | C₄H₉ClN₂O₂ | Simpler structure with fewer carbon atoms | Antimicrobial properties observed |

This comparison illustrates that while 4-(methylamino)butanamide hydrochloride has unique structural characteristics, it shares some biological activities with related compounds, particularly in anti-inflammatory and antimicrobial contexts.

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that compounds containing the butanamide moiety can significantly inhibit the expression of inflammatory cytokines in vitro. For example, a study showed that certain derivatives exhibited potent inhibition of IL-1β and IL-6 mRNA expression in cell cultures .

- In Vivo Studies : In animal models, compounds similar to 4-(methylamino)butanamide hydrochloride have been shown to reduce liver inflammation markers significantly after LPS-induced inflammation. This suggests a promising therapeutic role in managing inflammatory conditions without hepatotoxicity .

- Mechanistic Insights : Further studies utilizing molecular docking analyses have provided insights into how these compounds interact with P-glycoprotein (P-gp), an important transporter involved in drug metabolism and resistance. The inhibition of P-gp by related compounds may enhance their therapeutic efficacy by increasing drug accumulation in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.